REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15]CC)=O)=[CH:8][CH:7]=1>CO>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([NH:2][NH2:3])=[O:15])=[CH:8][CH:7]=1 |f:0.1|
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Name
|
|
Quantity
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4.7 mL
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Type
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reactant
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Smiles
|
O.NN
|
Name
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|
Quantity
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3.73 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)CC(=O)OCC
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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This mixture was stirred for 18 hours at ambient temperature during which time a white precipitate
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to form a homogeneous reaction mixture
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Type
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CUSTOM
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Details
|
formed
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Type
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CUSTOM
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Details
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The precipitate was isolated by filtration
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Type
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WASH
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Details
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washed with methanol and water
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Type
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CUSTOM
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Details
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air-dried
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Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
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COC1=CC=C(C=C1)CC(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |